

CHS-828: An In-depth Technical Guide to a Potent NAMPT Inhibitor

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Compound of Interest		
Compound Name:	Chs-828	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, CHS-828 triggers a cascade of metabolic disruptions, including reduced ATP production and inhibition of NAD+-dependent enzymes, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to CHS-828, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

CHS-828 is a pyridyl cyanoguanidine with the IUPAC name (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-cyano-3-(pyridin-4(1H)-ylidene)guanidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of CHS-828



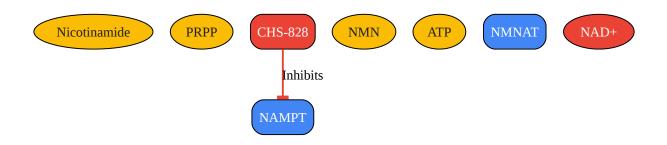
Property	Value	Reference
IUPAC Name	(Z)-2-(6-(4- chlorophenoxy)hexyl)-1-cyano- 3-(pyridin-4(1H)- ylidene)guanidine	
Synonyms	GMX1778, EB1627 (prodrug form is GMX1777)	
Molecular Formula	C19H22CIN5O	- -
Molecular Weight	371.86 g/mol	_
CAS Number	200484-11-3	_
Appearance	Solid	_
Solubility	Insoluble in water and ethanol; Soluble in DMSO (≥18.3 mg/mL)	
Stability	Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for several months.	

Mechanism of Action

CHS-828 exerts its cytotoxic effects by specifically targeting and inhibiting the enzymatic activity of NAMPT.[1] This inhibition disrupts the primary pathway for NAD+ regeneration in many cancer cells, leading to a rapid decline in intracellular NAD+ levels.

The NAMPT-Mediated NAD+ Salvage Pathway





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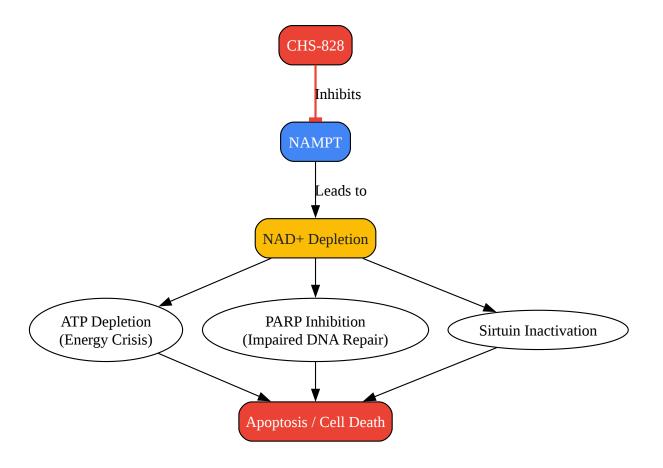
Figure 1: Simplified diagram of the NAMPT-mediated NAD+ salvage pathway and the inhibitory action of **CHS-828**.

Downstream Effects of NAMPT Inhibition

The depletion of NAD+ pools by **CHS-828** has several critical downstream consequences for cancer cells:

- Energy Crisis: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a rapid decrease in cellular ATP levels, causing an energy crisis.
- Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD+ levels compromise PARP activity, leading to the accumulation of DNA damage and genomic instability.
- Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating various cellular processes, including gene expression, metabolism, and stress responses. Their inactivation due to NAD+ depletion further contributes to cellular dysfunction.
- Induction of Apoptosis: The culmination of these metabolic and signaling disruptions triggers programmed cell death (apoptosis) in cancer cells.





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Figure 2: Downstream cellular effects of NAMPT inhibition by CHS-828.

Pharmacological Properties

Table 2: Pharmacological and Biological Activity of CHS-828



Parameter	Value	Cell Line/System	Reference
NAMPT IC50	<25 nM	Recombinant human NAMPT	[2]
Cellular IC50	Varies (nM to μM range)	Various cancer cell lines	[3]
Half-life (t1/2)	~2.1 hours (in humans)	Human plasma	[4]
T _{max}	~2.2 hours (in humans)	Human plasma	[4]

Prodrugs: GMX1777 (EB1627)

Due to the poor aqueous solubility of **CHS-828**, a more soluble prodrug, GMX1777 (formerly EB1627), was developed for intravenous administration. GMX1777 is rapidly converted to the active compound **CHS-828** in vivo.

Experimental Protocols NAMPT Inhibitor Screening Assay

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of compounds against NAMPT.

Materials:

- Recombinant human NAMPT
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Nicotinamide mononucleotide adenylyltransferase (NMNAT)
- ATP
- Alcohol dehydrogenase (ADH)



- Ethanol
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture containing NAM, PRPP, NMNAT, and ATP in the assay buffer.
- Add CHS-828 or other test compounds at various concentrations to the wells of the microplate.
- Initiate the reaction by adding NAMPT to the wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the first reaction and initiate the second coupled reaction by adding a solution containing ADH and ethanol.
- Incubate for a further period (e.g., 30 minutes) to allow the conversion of NAD+ to NADH.
- Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
- Calculate the percent inhibition relative to a no-inhibitor control.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **CHS-828** on cancer cell lines.[5]

Materials:

- Cancer cell line of interest
- Complete cell culture medium



- CHS-828 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well clear microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of CHS-828 for a specified duration (e.g., 72 hours).
 Include a vehicle control (DMSO).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

HPLC Analysis of CHS-828 in Serum

This protocol provides a method for the quantification of CHS-828 in serum samples.[6]

Materials:

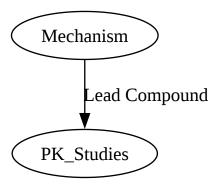
- Serum samples
- Internal standard



- · tert-Butyl methyl ether
- 1 M Ammonia
- 2 M Phosphoric acid
- HPLC system with UV detection
- C18 reverse-phase column

Procedure:

- To 1 mL of serum, add the internal standard and 0.1 mL of 1 M ammonia.
- Extract with 4 mL of tert-butyl methyl ether.
- Separate the ether phase and re-extract CHS-828 and the internal standard into an aqueous phase by adding 0.1 mL of 2 M phosphoric acid.
- Neutralize the acidic aqueous phase with 0.1 mL of 1 M ammonia.
- Inject the sample into the HPLC system.
- Separate the compounds using a C18 column with a suitable mobile phase gradient.
- Detect CHS-828 and the internal standard by UV absorbance at their respective maximum absorbance wavelengths.
- Quantify CHS-828 based on the peak area ratio to the internal standard.





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Figure 3: General experimental workflow for the evaluation of NAMPT inhibitors like **CHS-828**.

Conclusion

CHS-828 is a well-characterized and potent inhibitor of NAMPT with significant anti-cancer activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered on the depletion of NAD+, represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. This technical guide provides essential information for researchers working with **CHS-828**, from its fundamental properties to detailed experimental protocols, to facilitate further investigation into its therapeutic potential.

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